molecular formula C8H8ClNO2 B13517978 2-(2-Chloropyridin-4-yl)propanoic acid

2-(2-Chloropyridin-4-yl)propanoic acid

Cat. No.: B13517978
M. Wt: 185.61 g/mol
InChI Key: YYKIQVRNHWPKRH-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)propanoic acid is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-4-yl)propanoic acid typically involves the chlorination of pyridine derivatives followed by a series of organic reactions to introduce the propanoic acid moiety. One common method involves the reaction of 2-chloropyridine with a suitable propanoic acid derivative under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes followed by purification steps to ensure the compound’s purity and quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-(2-Chloropyridin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)propanoic acid
  • 3-(2-Chloropyridin-4-yl)propanoic acid
  • 2-(4-Biphenyl)propanoic acid

Uniqueness

2-(2-Chloropyridin-4-yl)propanoic acid is unique due to the presence of the chlorine atom in the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)propanoic acid

InChI

InChI=1S/C8H8ClNO2/c1-5(8(11)12)6-2-3-10-7(9)4-6/h2-5H,1H3,(H,11,12)

InChI Key

YYKIQVRNHWPKRH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)Cl)C(=O)O

Origin of Product

United States

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